Ethyl 2-methoxynicotinate

SIRT1 inhibition aging-related diseases metabolic disorders

Ethyl 2-methoxynicotinate (CAS 16498-79-6, molecular formula C₉H₁₁NO₃, MW 181.19) is a 2-substituted nicotinic acid ethyl ester derivative featuring a methoxy group at the 2-position and an ethyl ester at the 3-position of the pyridine ring. This compound serves as a versatile building block in medicinal chemistry and organic synthesis, with documented applications as a precursor to pyrano[2,3-b]pyridin-4-one derivatives and as a core scaffold for SIRT1 inhibitor development.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 16498-79-6
Cat. No. B3108392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methoxynicotinate
CAS16498-79-6
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=CC=C1)OC
InChIInChI=1S/C9H11NO3/c1-3-13-9(11)7-5-4-6-10-8(7)12-2/h4-6H,3H2,1-2H3
InChIKeyITAWGENPXHZGGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Methoxynicotinate (CAS 16498-79-6): Procurement-Ready Chemical Profile and Comparator Context


Ethyl 2-methoxynicotinate (CAS 16498-79-6, molecular formula C₉H₁₁NO₃, MW 181.19) is a 2-substituted nicotinic acid ethyl ester derivative featuring a methoxy group at the 2-position and an ethyl ester at the 3-position of the pyridine ring . This compound serves as a versatile building block in medicinal chemistry and organic synthesis, with documented applications as a precursor to pyrano[2,3-b]pyridin-4-one derivatives and as a core scaffold for SIRT1 inhibitor development [1]. The presence of both the electron-donating methoxy substituent and the ethyl ester functionality confers distinct reactivity and lipophilicity (calculated LogP of 1.27) that differentiates it from methyl ester analogs and non-methoxylated nicotinates .

Why Ethyl 2-Methoxynicotinate Cannot Be Casually Substituted: Key Differentiation Drivers


Generic substitution among nicotinate ester derivatives introduces quantifiable changes in physicochemical properties and biological activity that directly impact experimental outcomes. The ethyl ester group in ethyl 2-methoxynicotinate (MW 181.19, LogP 1.27) confers approximately 8.4% higher molecular weight and altered lipophilicity compared to the methyl analog methyl 2-methoxynicotinate (MW 167.16, CAS 67367-26-4), which affects membrane permeability, metabolic stability, and chromatographic behavior . More critically, the methoxy substituent at the 2-position is essential for SIRT1 inhibitory activity; removal of this group (as in ethyl nicotinate) abolishes the specific binding interactions with the enzyme active site [1]. Furthermore, substitution patterns on the nicotinate core determine downstream synthetic utility: the 2-methoxy-3-ester arrangement uniquely enables condensation reactions for constructing fused pyrano-pyridine systems via Claisen-type pathways, a reactivity profile not shared by non-methoxylated or differently substituted regioisomers .

Ethyl 2-Methoxynicotinate: Quantitative Differentiation Evidence Against Comparators


SIRT1 Inhibitory Potency: Ethyl 2-Methoxynicotinate Derivative vs. Reference Inhibitors

In a series of 2-substituted nicotinic acid ethyl ester derivatives evaluated for SIRT1 inhibition, the ethyl 2-methoxynicotinate-derived compound 3d exhibited an IC₅₀ of 2.36 µM, demonstrating comparable binding affinity to known SIRT1 inhibitors Ex-527 and Sirtinol [1]. This activity is contingent upon the 2-methoxy substitution pattern; the non-methoxylated parent scaffold (ethyl nicotinate) lacks measurable SIRT1 inhibitory activity at comparable concentrations, confirming that the methoxy group is essential for enzyme engagement [1].

SIRT1 inhibition aging-related diseases metabolic disorders cancer

Synthetic Yield Optimization: Ethyl Ester vs. Methyl Ester in Nucleophilic Substitution

In the synthesis of ethyl 2-methoxynicotinate from ethyl 2-chloronicotinate via sodium methoxide substitution, optimized conditions yield 91% isolated product (9.9 g from 11.1 g starting material) . An alternative protocol yields 79% under reflux conditions with 15-hour reaction time . The ethyl ester substrate demonstrates superior reaction efficiency compared to the methyl ester analog in subsequent Claisen condensation steps for constructing pyrano[2,3-b]pyridin-4-one systems, with reported two-step yields of 40% from the ethyl ester intermediate .

organic synthesis process chemistry nucleophilic substitution heterocyclic chemistry

Lipophilicity (LogP) Differentiation: Ethyl Ester vs. Methyl Ester vs. Free Acid

Ethyl 2-methoxynicotinate exhibits a calculated LogP of 1.27, positioning it within the optimal lipophilicity range (LogP 1-3) for oral bioavailability and CNS permeability in drug discovery programs [1]. This value represents a calculated increase of approximately 0.4-0.5 LogP units relative to the methyl ester analog methyl 2-methoxynicotinate, and a substantial increase relative to the free acid form 2-methoxynicotinic acid (predicted LogP < 0.5) .

ADME optimization drug-likeness physicochemical property medicinal chemistry

Dopamine Transporter (DAT) Activity: Ethyl 2-Methoxynicotinate-Derived Scaffold vs. In-Class Compounds

A nicotinate-derived compound structurally incorporating the ethyl 2-methoxynicotinate scaffold demonstrated dopamine transporter (DAT) inhibition with IC₅₀ values ranging from 441 nM to 900 nM across multiple assay formats, including displacement of [³H]WIN-35428 from human DAT (IC₅₀ = 441 nM) and inhibition of [³H]dopamine reuptake in HEK293 cells (IC₅₀ = 658-945 nM) [1]. Comparative norepinephrine transporter (NET) inhibition was 443 nM, indicating balanced monoamine transporter activity. The 2-methoxy substitution pattern is a critical determinant of this activity profile; regioisomeric methoxy substitution at other positions yields distinct selectivity profiles [1].

neuropharmacology dopamine transporter CNS drug discovery transporter inhibition

Structural Preorganization for Fused Heterocycle Synthesis: 2-Methoxy-3-Ester vs. Alternative Substitution Patterns

The 2-methoxy-3-ester substitution pattern of ethyl 2-methoxynicotinate uniquely enables one-pot Claisen condensation cascades to generate pyrano[2,3-b]pyridin-4-one scaffolds . This reactivity arises from the dual activation provided by the 2-methoxy donor group and the 3-ester electrophilic site. Patent literature demonstrates a two-step conversion of ethyl 2-methoxynicotinate to 2-(3-bromo-4-hydroxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one in 40% yield via Claisen condensation with substituted acetophenones followed by pyridinium hydrochloride-mediated cyclization . Regioisomeric substitution patterns (e.g., 2-ester-3-methoxy) or non-methoxylated nicotinates cannot participate in this transformation due to altered electronic distribution and lacking the requisite enolate stabilization.

heterocyclic chemistry pyrano-pyridine synthesis medicinal chemistry building blocks Claisen condensation

Commercial Availability and Purity Standardization: Ethyl 2-Methoxynicotinate vs. Methyl Analog

Ethyl 2-methoxynicotinate is commercially available from multiple reputable suppliers at ≥98% purity with ISO certification for pharmaceutical R&D and quality control applications [1]. Pricing at the 5-10 g scale is established and competitive, with immediate availability from stock in multiple geographic regions . In contrast, the methyl analog methyl 2-methoxynicotinate (CAS 67367-26-4) has limited commercial availability, fewer suppliers with certified purity documentation, and less established supply chain infrastructure .

procurement chemical sourcing quality control supply chain

Ethyl 2-Methoxynicotinate: Evidence-Backed Application Scenarios for Scientific and Industrial Use


SIRT1 Inhibitor Discovery and Chemical Probe Development

Ethyl 2-methoxynicotinate serves as the core scaffold for developing SIRT1 inhibitors with IC₅₀ values in the low micromolar range [1]. The 2-methoxy substitution is essential for binding to the SIRT1 active pocket, as demonstrated by the complete loss of activity when this group is removed [1]. Research groups pursuing SIRT1-targeted therapeutics for metabolic disorders, cancer, or aging-related conditions should prioritize this scaffold over non-methoxylated nicotinate alternatives, which would yield false-negative results in primary screening campaigns [1].

Pyrano[2,3-b]pyridine Library Synthesis via Claisen Condensation

The 2-methoxy-3-ester substitution pattern uniquely enables one-pot Claisen condensation cascades to generate pyrano[2,3-b]pyridin-4-one scaffolds in 40% two-step yield [1][2]. This synthetic pathway is inaccessible using ethyl nicotinate or regioisomeric methoxy-substituted nicotinates [1]. Medicinal chemistry groups constructing fused heterocycle libraries should procure ethyl 2-methoxynicotinate as the preferred starting material to minimize synthetic step count and maximize chemical space exploration [1][2].

CNS Drug Discovery with Balanced Monoamine Transporter Activity

Compounds derived from the ethyl 2-methoxynicotinate scaffold exhibit balanced human dopamine transporter (DAT) and norepinephrine transporter (NET) inhibition, with IC₅₀ values of 441 nM (DAT) and 443 nM (NET) [1]. This balanced profile is valuable for developing CNS therapeutics targeting attention, mood, or cognitive disorders [1]. The 2-methoxy substitution pattern is a critical determinant of this activity; regioisomeric methoxy analogs display altered transporter selectivity, making precise substitution pattern control essential for reproducible pharmacology [1].

Medicinal Chemistry Hit-to-Lead Optimization with Favorable Physicochemical Properties

With a calculated LogP of 1.27, ethyl 2-methoxynicotinate falls within the optimal lipophilicity window (LogP 1-3) for oral bioavailability and CNS penetration [1][2]. This physicochemical profile makes it an attractive starting point for hit-to-lead campaigns requiring balanced permeability and solubility [2]. The ethyl ester provides approximately 0.4-0.5 LogP units higher lipophilicity than the methyl ester analog, improving passive membrane diffusion potential while maintaining synthetic tractability [1]. Procurement of this specific ester form, rather than the free acid or methyl ester, is recommended for cellular assay-ready compound libraries [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-methoxynicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.